6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a benzoxazinone core with a sulfonyl group attached to a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Dihydroquinoline Moiety: This step may involve nucleophilic substitution reactions where the dihydroquinoline is attached to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoxazinone core.
Substitution: Various substitution reactions can be performed on the benzoxazinone core or the quinoline ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the benzoxazinone core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group is known to enhance binding affinity in many biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The benzoxazinone core is a common motif in many bioactive molecules, suggesting possible applications in drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a crucial role in binding interactions, while the benzoxazinone core might be involved in the overall structural conformation necessary for activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a sulfonyl group and a benzoxazinone core. This combination of functional groups can provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-7-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H18N2O4S/c1-12-9-16-14(19-18(21)11-24-16)10-17(12)25(22,23)20-8-4-6-13-5-2-3-7-15(13)20/h2-3,5,7,9-10H,4,6,8,11H2,1H3,(H,19,21) |
InChI Key |
XJXKYZDIJZYEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCCC4=CC=CC=C43)NC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.